molecular formula C20H18F2N4O4S2 B3410008 N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide CAS No. 895439-31-3

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B3410008
CAS No.: 895439-31-3
M. Wt: 480.5 g/mol
InChI Key: YZJVDGIWMDHMJT-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide is a heterocyclic sulfonamide featuring a fused triazolo-thiazole core. Its structure comprises:

  • 3,4-Dimethoxyphenyl substituent: Electron-donating methoxy groups at the 3- and 4-positions of the phenyl ring, influencing electronic properties and solubility.
  • 2,5-Difluorobenzenesulfonamide group: A sulfonamide moiety with fluorine atoms at the 2- and 5-positions, likely improving metabolic stability and target affinity.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O4S2/c1-29-16-6-3-12(9-17(16)30-2)19-24-20-26(25-19)14(11-31-20)7-8-23-32(27,28)18-10-13(21)4-5-15(18)22/h3-6,9-11,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJVDGIWMDHMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic conditions.

    Formation of the Thiazole Ring: The triazole intermediate is then reacted with a thiourea derivative to form the fused triazolothiazole ring system.

    Introduction of the Dimethoxyphenyl Group: The triazolothiazole intermediate is further reacted with a dimethoxyphenyl derivative under basic conditions to introduce the dimethoxyphenyl group.

    Introduction of the Difluorobenzene Sulfonamide Group: Finally, the compound is reacted with a difluorobenzene sulfonamide derivative under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The triazolo-thiazole core distinguishes this compound from related 1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ). Key differences include:

  • Tautomerism : Unlike 1,2,4-triazole-3-thiones (which exhibit thione-thiol tautomerism), the triazolo-thiazole system restricts tautomeric forms, stabilizing its structure .

Substituent Effects

Feature User’s Compound Compounds [7–9] Derivatives
Aromatic Substituents 3,4-Dimethoxyphenyl (electron-donating) 4-X-Phenylsulfonyl (X = H, Cl, Br) 5-Aryl-1,3,4-thiadiazole (electron-withdrawing)
Halogenation 2,5-Difluoro on sulfonamide 2,4-Difluorophenyl on triazole Trichloroethyl group
Sulfonamide Group Directly attached to benzene ring Sulfonyl group linked to phenyl-triazole Absent
  • Methoxy vs. Halogen Substituents : The 3,4-dimethoxyphenyl group in the user’s compound may improve solubility compared to halogenated analogs (e.g., Cl/Br in ), which are more lipophilic .
  • Fluorine Positioning : The 2,5-difluoro substitution on the sulfonamide could reduce metabolic degradation relative to 2,4-difluorophenyl groups in compounds .

Spectral and Structural Data

Infrared (IR) Spectroscopy
Compound Type Key IR Bands Functional Groups Confirmed
User’s Compound 1150–1350 cm⁻¹ (S=O stretch) Sulfonamide group
1200–1250 cm⁻¹ (C-F stretch) Difluoro substituents
[7–9] 1247–1255 cm⁻¹ (C=S stretch) Triazole-3-thione tautomer
3278–3414 cm⁻¹ (N-H stretch) Thione form stabilization

The absence of a C=O stretch (~1660–1680 cm⁻¹) in both the user’s compound and triazoles confirms successful cyclization .

Nuclear Magnetic Resonance (NMR)
  • 1H-NMR : The ethyl linker in the user’s compound would show characteristic triplet/multiplet signals (δ 3.5–4.5 ppm), distinct from the singlets of methyl groups in ’s trichloroethyl derivatives .
  • 13C-NMR : The triazolo-thiazole carbons are expected at δ 140–160 ppm, contrasting with the δ 120–135 ppm range for 1,2,4-triazole carbons in .

Research Findings and Implications

Stability and Reactivity

  • The triazolo-thiazole core may offer greater hydrolytic stability compared to thione-containing triazoles, which are prone to tautomerism and oxidation .
  • The 2,5-difluorobenzenesulfonamide group could enhance metabolic stability relative to non-fluorinated sulfonamides.

Q & A

Q. What are the recommended synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the triazolo-thiazole core via cyclization of thiosemicarbazide intermediates under acidic conditions.
  • Step 2 : Functionalization of the ethyl linker group through nucleophilic substitution or coupling reactions.
  • Step 3 : Introduction of the sulfonamide moiety via reaction with 2,5-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
    Alternative methods include one-pot catalyst-free reactions for analogous triazolo-thiazole derivatives, though yields may vary depending on substituent compatibility .

Q. Table 1: Representative Synthetic Steps

StepReaction TypeKey Reagents/ConditionsYield RangeCharacterization Methods
1CyclizationHCl/ethanol, reflux60-75%NMR, IR
2AlkylationK2CO3/DMF, 80°C50-65%LC-MS, HPLC
3SulfonylationTEA/DCM, RT70-85%NMR, HRMS

Q. How is the compound characterized for structural confirmation and purity?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and linker connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical) and detects trace byproducts .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in triazolo-thiazole core formation?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity in cyclization steps for analogous triazolo-thiazoles .
  • Design of Experiments (DoE) : Statistical modeling identifies critical variables (e.g., reagent ratios, pH) to maximize efficiency .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents on the triazolo-thiazole core?

Key findings from analogous compounds:

  • 3,4-Dimethoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
  • Fluorine Substituents (2,5-difluoro) : Improve metabolic stability and binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
  • Ethyl Linker : Flexibility balances steric bulk and conformational adaptability for target engagement .

Q. Table 2: Impact of Substituent Modifications on Bioactivity

SubstituentBiological EffectReference
Methoxy → NitroIncreased cytotoxicity (IC50 ↓ 40%)
Fluorine → ChlorineReduced solubility, enhanced protein binding
Ethyl → Propyl LinkerLoss of activity due to steric hindrance

Q. How should researchers address contradictory bioactivity data across different assay systems?

Discrepancies may arise from:

  • Assay Conditions : Varying pH or redox environments alter sulfonamide ionization states, affecting target binding .
  • Cell Line Differences : Expression levels of efflux pumps (e.g., P-gp) impact intracellular concentrations .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific degradation rates .
    Recommendation : Standardize assays using isogenic cell lines and include controls for metabolic interference .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to putative targets (e.g., kinases, GPCRs) .
  • Cryo-EM/X-ray Crystallography : Resolves binding modes in enzyme-inhibitor complexes .
  • Proteomics Profiling : Identifies off-target interactions via affinity pull-down assays .

Q. How can researchers validate computational docking predictions for this compound?

  • Molecular Dynamics (MD) Simulations : Assess binding pose stability over 100+ ns trajectories .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications .
  • Experimental Correlation : Compare docking scores with SPR-measured binding affinities .

Methodological Considerations for Data Reproducibility

  • Batch-to-Batch Variability : Monitor purity rigorously via HPLC and adjust synthetic protocols to control residual solvents .
  • Stability Testing : Store the compound under inert gas (N2/Ar) at -20°C to prevent sulfonamide hydrolysis .
  • Open Data Practices : Deposit synthetic protocols and spectral data in repositories like Chemotion for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide

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